molecular formula C25H42N7NaO17P3S B3026173 S-butanoate coenzyme A, monosodium salt CAS No. 125527-24-4

S-butanoate coenzyme A, monosodium salt

Cat. No.: B3026173
CAS No.: 125527-24-4
M. Wt: 860.6 g/mol
InChI Key: FTNBRLSMPYVYHA-XXXNBSBMSA-N
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Description

S-Butanoate coenzyme A (CoA), monosodium salt, is a coenzyme derivative where a butyryl group (C4:0) is covalently linked to CoA via a thioester bond. The monosodium salt form enhances solubility in aqueous solutions, making it valuable in biochemical assays and enzymatic studies. CoA derivatives like this play critical roles in lipid metabolism, particularly in β-oxidation and fatty acid synthesis pathways.

Properties

InChI

InChI=1S/C25H42N7O17P3S.Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/t14-,18-,19-,20+,24-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNBRLSMPYVYHA-XXXNBSBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N7NaO17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

860.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-butanoate coenzyme A, monosodium salt typically involves the reaction of butyric acid with coenzyme A in the presence of activating agents such as adenosine triphosphate and magnesium ions. The reaction is carried out under controlled pH conditions to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce high yields of the compound through optimized metabolic pathways .

Chemical Reactions Analysis

Types of Reactions: S-butanoate coenzyme A, monosodium salt undergoes various biochemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metabolic Role

Butyryl-CoA is a short-chain acyl-CoA that plays a crucial role in the metabolism of fatty acids and carbohydrates. It serves as an intermediate in the synthesis of butyrate, a short-chain fatty acid produced by gut microbiota. Butyrate is known for its anti-inflammatory properties and its role in energy metabolism within colonocytes .

Substrate for Enzymatic Reactions

Butyryl-CoA acts as a substrate for various enzymes, including lipases and CoA-transferases. It is involved in the conversion of fatty acids into energy through β-oxidation and is significant in the biosynthesis of other bioactive lipids .

Anti-inflammatory Properties

Research has demonstrated that butyryl-CoA and its derivatives can modulate inflammatory responses. Sodium butyrate, a related compound, has been shown to inhibit histone deacetylases (HDACs), leading to the activation of anti-inflammatory pathways. This mechanism suggests potential applications in treating inflammatory diseases and conditions such as inflammatory bowel disease (IBD) and metabolic syndrome .

Cancer Research

In cancer biology, butyryl-CoA has been investigated for its effects on tumor cell metabolism. Studies indicate that it can induce apoptosis in cancer cells and enhance the efficacy of chemotherapeutic agents by modifying gene expression related to cell cycle regulation and apoptosis . For instance, sodium butyrate has been used to enhance the production of recombinant proteins in CHO cells, which are commonly used in biopharmaceutical production .

Case Studies

Study Application Findings Reference
In vitro study on HDAC inhibitionCancer treatmentSodium butyrate induced apoptosis in MDA-MB-231 breast cancer cells
Gut microbiota modulationAnti-inflammatory effectsSupplementation increased beneficial bacteria abundance and reduced pro-inflammatory cytokines
Recombinant protein productionBiopharmaceuticalsEnhanced t-PA production in CHO cells using sodium butyrate

Mechanistic Studies

Recent mechanistic studies have elucidated how butyryl-CoA influences cellular signaling pathways. For example, it has been found to affect the expression of genes involved in lipid metabolism and inflammatory responses by acting as a signaling molecule that interacts with various transcription factors .

Clinical Implications

The potential clinical implications of butyryl-CoA extend to areas such as metabolic disorders and cancer therapy. Its ability to modify the epigenetic landscape through HDAC inhibition presents opportunities for developing novel therapeutic strategies aimed at chronic diseases characterized by inflammation and altered metabolism .

Comparison with Similar Compounds

Key Observations :

  • Cation Impact : Sodium salts generally exhibit higher aqueous solubility than lithium salts, making them preferable in physiological buffers .
  • Functional Groups: The butyryl (C4:0) moiety in S-butanoate CoA distinguishes it from acetyl (C2:0) or succinyl (C4 dicarboxylate) derivatives, altering substrate specificity in enzymatic reactions .
2.3 Stability and Handling
  • Sodium salts of CoA derivatives are typically stable at -20°C in lyophilized form but degrade rapidly in aqueous solutions above pH 7.5 .
  • Lithium salts may offer better stability in non-aqueous solvents but require stringent moisture control .
2.4 Regulatory Considerations
  • The EU CLP Regulation revisions (2026) highlight stricter labeling for sodium-containing compounds, emphasizing proper handling to avoid respiratory or dermal irritation .

Research Findings and Gaps

  • Enzymatic Specificity: Butyryl CoA derivatives show higher affinity for medium-chain acyl-CoA synthetases compared to acetyl CoA, as noted in enzymology handbooks .
  • Synthesis Methods : While butyryl CoA lithium salts are synthesized via thioesterification of CoA with butyric anhydride , sodium salts likely follow similar protocols with sodium bicarbonate neutralization.
  • Data Limitations: Direct studies on S-butanoate CoA monosodium salt are absent in the evidence; most conclusions are extrapolated from related compounds .

Biological Activity

S-butanoate coenzyme A, monosodium salt, commonly referred to as butyryl-CoA, is a short-chain acyl coenzyme A that plays a critical role in various metabolic pathways, particularly in the synthesis of butyrate. Butyrate is a significant short-chain fatty acid (SCFA) produced by colonic bacteria and is essential for maintaining gut health. This article delves into the biological activity of S-butanoate coenzyme A, exploring its biochemical mechanisms, pharmacokinetics, and applications in research and medicine.

S-butanoate coenzyme A acts primarily as an intermediate in the production of butyrate. It participates in several biochemical reactions:

  • Oxidation : Converts to butyryl-CoA.
  • Reduction : Forms butyrate.
  • Substitution : Engages in reactions to create various acyl-CoA derivatives.

Biochemical Pathways

The primary pathway influenced by butyryl-CoA is the synthesis of butyrate. This process is crucial for energy metabolism in colonocytes and contributes to the overall health of the intestinal microbiome.

Pharmacokinetics

S-butanoate coenzyme A is characterized as a crystalline solid with partial solubility in ethanol and phosphate-buffered saline (PBS) at pH 7.2. Its stability and solubility are vital for its biological activity and usability in various experimental setups.

Role in Gut Health

Butyrate, derived from S-butanoate coenzyme A, serves multiple functions:

  • Energy Source : It provides energy to colonocytes.
  • Anti-inflammatory Effects : Butyrate has been shown to exert anti-inflammatory properties, which are essential for maintaining gut integrity.
  • Histone Deacetylase Inhibition : Butyrate acts as a histone deacetylase inhibitor (HDACi), influencing gene expression related to metabolism and inflammation.

Research Findings

  • Fibroblast Growth Factor 21 (FGF21) Induction :
    • A study demonstrated that sodium butyrate stimulates FGF21 gene expression, enhancing fatty acid oxidation and ketone body production in liver cells. This effect was mediated through inhibition of HDAC3, which normally suppresses peroxisome proliferator-activated receptor-alpha (PPAR-α) function .
  • Apoptosis Induction :
    • Research indicates that sodium butyrate can induce apoptosis in colon carcinoma cell lines through mechanisms independent of p53 pathways. This property highlights its potential role in cancer therapy .
  • Impact on Gut Microbiota :
    • Butyrate influences gut microbiota composition, promoting beneficial microbial communities while inhibiting pathogenic strains. This modulation contributes to improved metabolic health and reduced risk of obesity and type 2 diabetes mellitus (T2DM) .

Table: Summary of Biological Activities

ActivityDescription
Energy SourceProvides energy to colonocytes
Anti-inflammatoryReduces inflammation in the gut
HDAC InhibitionModulates gene expression related to metabolism
Apoptosis InductionTriggers cell death in cancer cells
Gut Microbiota ModulationEnhances beneficial bacteria while inhibiting pathogens

Applications in Research and Industry

S-butanoate coenzyme A has diverse applications across various fields:

  • Chemistry : Used as a substrate in enzymatic assays to study fatty acid metabolism.
  • Biology : Important for investigating microbial metabolism and SCFA production.
  • Medicine : Explored for its therapeutic potential in metabolic disorders and cancer treatment.
  • Industry : Utilized in producing butyrate for applications in food, pharmaceuticals, and agriculture.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for confirming the purity and structural integrity of S-butanoate coenzyme A, monosodium salt?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) to assess purity, referencing retention time against certified standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, focusing on characteristic peaks for the thioester bond (~170 ppm in ¹³C NMR) and sodium counterion interactions. Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight (e.g., [M+Na]⁺ ion) .
  • Data Interpretation : Purity thresholds should exceed 98% for experimental reproducibility. Deviations in NMR spectra may indicate hydrolysis or degradation products.

Q. How should this compound be stored to maintain stability in biochemical assays?

  • Methodology : Store lyophilized powder at -20°C in anhydrous conditions. For aqueous solutions, use buffered systems (pH 7.4) with 1–5 mM dithiothreitol (DTT) to prevent thioester hydrolysis. Monitor stability via time-resolved UV spectroscopy (absorbance decay at 260 nm) over 24–72 hours .
  • Critical Note : Avoid freeze-thaw cycles; aliquot solutions to minimize oxidative degradation.

Q. What is the role of the sodium counterion in modulating the solubility and reactivity of S-butanoate coenzyme A?

  • Methodology : Compare solubility profiles (via gravimetric analysis) of the monosodium salt with other cationic forms (e.g., lithium, potassium) in polar solvents (water, methanol). Assess enzymatic activity in acyltransferase assays using stopped-flow kinetics to evaluate sodium’s impact on coenzyme A binding affinity .
  • Key Finding : Sodium enhances aqueous solubility (up to 200 mM at 25°C) without significantly altering substrate specificity in β-oxidation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for S-butanoate coenzyme A-dependent enzymatic reactions?

  • Methodology : Employ global kinetic fitting (e.g., DynaFit or KinTek Explorer) to model competing hypotheses (e.g., substrate inhibition vs. allosteric modulation). Validate with isotopic tracing (¹⁴C-labeled S-butanoate) to track reaction intermediates .
  • Case Study : Discrepancies in Km values for acyl-CoA synthetases may arise from assay conditions (e.g., ionic strength, temperature). Standardize protocols using reference enzymes (e.g., ACSM1) .

Q. What experimental strategies mitigate interference from endogenous coenzyme A pools in cellular studies?

  • Methodology : Use siRNA or CRISPR-Cas9 to knockdown endogenous CoA biosynthesis genes (e.g., PANK1/2). Supplement with deuterium-labeled S-butanoate coenzyme A (d₃-S-CoA) for LC-MS/MS quantification, distinguishing exogenous vs. endogenous pools .
  • Validation : Confirm specificity via negative controls (e.g., CoA-depleted cell lines) and dose-response assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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S-butanoate coenzyme A, monosodium salt
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S-butanoate coenzyme A, monosodium salt

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